NO-711ME's molecular structure is characterized by specific functional groups that confer its pharmacological properties. The compound exhibits a complex arrangement that includes:
Detailed structural analysis often employs techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
NO-711ME participates in various chemical reactions relevant to its function as a serotonin transporter inhibitor. These reactions primarily involve:
Quantitative structure-activity relationship (QSAR) models may also be employed to predict reactivity patterns based on structural modifications.
The mechanism of action for NO-711ME centers around its role as a selective serotonin transporter inhibitor. By blocking the reuptake of serotonin in synaptic clefts, NO-711ME increases serotonin availability, which can lead to enhanced mood and reduced anxiety symptoms. Key aspects include:
The physical and chemical properties of NO-711ME are essential for understanding its behavior in biological systems. Key properties include:
These properties can be characterized using standard analytical techniques such as high-performance liquid chromatography (HPLC) and differential scanning calorimetry (DSC).
NO-711ME has potential applications primarily in neuropharmacology, particularly for:
Research continues into optimizing NO-711ME's efficacy and safety profile while exploring its broader therapeutic applications in mental health care.
NO-711ME is systematically named as methyl 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, reflecting its complex ester-containing structure. Its molecular formula C₂₂H₂₄N₂O₃ (MW: 364.44 g/mol) reveals key features:
Table 1: Molecular Descriptors of NO-711ME
Parameter | Value |
---|---|
IUPAC Name | Methyl 1-[2-[[(diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylate |
Molecular Formula | C₂₂H₂₄N₂O₃ |
Molecular Weight | 364.44 g/mol |
Canonical SMILES | COC(=O)C1=CCCN(CCON=C(C2=CC=CC=C2)C3=CC=CC=C3)C1 |
InChI Key | ZVOGETBAXCNUML-UHFFFAOYSA-N |
Spectroscopic profiling confirms NO-711ME's structural identity:
Table 2: Key Spectroscopic Assignments
Technique | Signal/Peak | Assignment |
---|---|---|
¹H NMR | δ 3.65 ppm (s) | Methyl ester (–OCH₃) |
δ 7.20–7.80 ppm (m) | Aromatic protons (C₆H₅) | |
FT-IR | 1725 cm⁻¹ | Ester C=O stretch |
1660 cm⁻¹ | Imine (C=N) stretch | |
MS (ESI) | m/z 365.45 | [M+H]⁺ molecular ion |
NO-711ME shares mechanistic similarities with GABA uptake inhibitors but exhibits distinct structural traits:
Table 3: Structural Comparison with Key GABA Inhibitors
Compound | Core Structure | Target Selectivity | Prodrug Requirement |
---|---|---|---|
NO-711ME | Esterified tetrahydropyridine | GAT-1 > GAT-3 | Yes (hydrolyzed to NO-711) |
Tiagabine | Nipecotic acid derivative | GAT-1 selective | No |
NNC-711 | Hydrophobic tetrahydropyridine | GAT-1 selective | No |
Key properties impacting experimental handling:
Table 4: Physicochemical Profile
Property | Value | Conditions |
---|---|---|
Solubility in DMSO | 123.5 mM (45 mg/mL) | 25°C |
Aqueous Solubility | <0.1 mg/mL | 25°C, pH 7.0 |
Storage Stability | >2 years | –20°C, anhydrous |
Solution Stability | 24 hours in DMSO | 4°C (protected from light) |
Table 5: Storage and Handling Recommendations
Form | Temperature | Stability Duration | Key Consideration |
---|---|---|---|
Solid Powder | –20°C | >2 years | Protect from moisture |
DMSO Stock Solution | –80°C | 1 year | Avoid freeze-thaw cycles >3× |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: